molecular formula C13H19NO2 B2545513 [3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine CAS No. 151450-18-9

[3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine

Cat. No.: B2545513
CAS No.: 151450-18-9
M. Wt: 221.3
InChI Key: LQAZTPLKCKECMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol . It is characterized by a benzene ring core substituted with a methanamine group, a methoxy group, and a cyclopentyloxy group, as defined by its SMILES notation: COC1=C(OC2CCCC2)C=C(CN)C=C1 . This structure places it in the family of phenylmethanamine derivatives, a class known for its relevance in medicinal chemistry and pharmaceutical research. As a building block in organic synthesis, this compound serves as a versatile intermediate for researchers exploring the structure-activity relationships of novel bioactive molecules. Its structural features, particularly the ether and amine functionalities, make it a valuable precursor for developing potential therapeutic agents. The compound is offered with a high level of purity for research applications. This product is designated for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers can procure this compound from commercial suppliers, with various packaging options available to suit different experimental scales .

Properties

IUPAC Name

(3-cyclopentyloxy-4-methoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-12-7-6-10(9-14)8-13(12)16-11-4-2-3-5-11/h6-8,11H,2-5,9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAZTPLKCKECMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of [3-(Cyclopentyloxy)-4-methoxyphenyl]methanol.

    Oxidation: The alcohol group in [3-(Cyclopentyloxy)-4-methoxyphenyl]methanol is oxidized to form the corresponding aldehyde.

    Reductive Amination: The aldehyde is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

[3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy and cyclopentyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

[3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Rolipram (4-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-pyrrolidinone)

  • Activity : A potent PDE4 inhibitor, Rolipram enhances cAMP levels in neuronal tissues (IC₅₀ ~0.1–1 µM) and is 100-fold more potent than Ro 20-1724 in inhibiting calcium-dependent PDE4 isoforms .

2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone Derivatives

  • Structural Differences: The methanamine is incorporated into an isoindolinone scaffold, enhancing planarity and π-π stacking interactions .
  • Activity: Derivatives like compound 5 (3-methyl-substituted isoindolinone) exhibit potent TNF-α inhibition (IC₅₀ ~10 nM in RAW264.7 cells), outperforming Rolipram in specificity for inflammatory pathways .
  • Applications : Lead candidates for autoimmune disorders .

{3-[(Cyclopentyloxy)methyl]-4-fluorophenyl}methanamine

  • Structural Differences : A fluorine atom replaces the 4-methoxy group, increasing electronegativity and metabolic stability .
  • Activity: Limited biological data available, but fluorination typically enhances blood-brain barrier penetration and resistance to oxidative metabolism .

(3-Chloro-4-methoxyphenyl)methanamine

  • Structural Differences : The cyclopentyloxy group is replaced with chlorine, reducing steric bulk but increasing hydrophobicity .

{3-[2-(Diethylamino)ethoxy]-4-methoxyphenyl}methanamine

  • Activity : Underexplored pharmacologically but structurally analogous to β-adrenergic ligands .

Data Table: Key Structural and Functional Comparisons

Compound Substituents/R-Groups Target/Activity Potency (IC₅₀ or EC₅₀) Key Reference
[3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine -NH₂, cyclopentyloxy (3-O), methoxy (4-O) PDE4/TNF-α precursor N/A
Rolipram 2-Pyrrolidinone (replaces -NH₂) PDE4 inhibitor 0.1–1 µM
2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone Isoindolinone core TNF-α production inhibitor ~10 nM
{3-[(Cyclopentyloxy)methyl]-4-fluorophenyl}methanamine Fluorine (4-F) Undefined (structural analog) N/A
(3-Chloro-4-methoxyphenyl)methanamine Chlorine (3-Cl) Intermediate for antipsychotics N/A

Research Findings and Mechanistic Insights

  • PDE4 Inhibition: Rolipram’s pyrrolidinone ring facilitates binding to the catalytic site of PDE4 via hydrogen bonding with Gln369 and hydrophobic interactions with Phe372 . The methanamine derivative lacks this rigidity, explaining its lower direct activity but utility as a synthetic precursor .
  • TNF-α Inhibition: Isoindolinone derivatives (e.g., compound 5) leverage planar aromaticity to intercalate into the TNF-α transcription complex, suppressing NF-κB signaling .
  • Metabolic Stability : Fluorinated analogs (e.g., ) show prolonged half-lives in preclinical models due to reduced CYP450-mediated oxidation .

Biological Activity

[3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine is a compound characterized by its unique structural features, including a methanamine functional group attached to a phenyl ring with both cyclopentyloxy and methoxy substituents. This structure positions it within the category of aromatic amines, which are known for their diverse biological activities. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H17NO2\text{C}_{13}\text{H}_{17}\text{N}\text{O}_2

This compound's unique arrangement of functional groups may influence its interactions with biological macromolecules, thereby affecting its overall biological activity.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various microbial strains.
  • Anti-inflammatory Effects : Some derivatives have been linked to reduced inflammation in cellular models.

The mechanism of action for this compound is not fully elucidated; however, it likely involves interactions with specific enzymes or receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. For instance, studies on related compounds indicate that they may inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to this compound:

  • Antioxidant Studies : A study demonstrated that similar compounds exhibit strong radical scavenging activity, suggesting potential use in preventing oxidative damage in cells.
  • Antimicrobial Research : In vitro tests indicated that derivatives showed significant antimicrobial activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, highlighting their potential as therapeutic agents.
  • Anti-inflammatory Effects : Research has shown that certain analogs can effectively reduce pro-inflammatory cytokine production in immune cells, suggesting a role in managing inflammatory diseases .

Comparative Analysis with Similar Compounds

The following table summarizes the properties and activities of compounds structurally related to this compound:

Compound NameStructural FeaturesUnique Properties
3-MethoxybenzylamineMethoxy group on benzeneKnown for antidepressant effects
4-CyclopentylphenolCyclopentyl group on phenolExhibits strong antioxidant activity
2-(Cyclopentyl)anilineAniline derivative with cyclopentylPotential use in dye production

This comparison illustrates the diversity within this chemical class and emphasizes the unique characteristics of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine?

  • Methodological Answer : A transition metal-free catalytic reduction method using an abnormal N-heterocyclic carbene (NHC)-based potassium complex has been reported for structurally similar primary amines. This approach involves reducing the corresponding amide precursor (e.g., 4-methoxybenzamide) with pinacolborane (HBPin) in dry toluene, yielding the amine as a hydrochloride salt with ~84% efficiency. Key steps include optimizing catalyst loading (2 mol%) and reaction time, followed by purification via column chromatography . For this compound, modifications may involve cyclopentyloxy group introduction via nucleophilic substitution or coupling reactions.

Q. How should researchers handle and store this compound to ensure safety?

  • Methodological Answer :

  • Handling : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves before use and avoid skin contact. Work in a fume hood to prevent inhalation .
  • Storage : Store in sealed containers under refrigeration (2–8°C) in a dry, well-ventilated area. Avoid exposure to moisture, heat, or ignition sources to prevent decomposition .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., in DMSO-d₆) confirm structural integrity, with peaks corresponding to methoxy (δ ~3.7 ppm), cyclopentyloxy (δ ~4.8 ppm), and aromatic protons (δ ~6.8–7.4 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (exact mass ~275.34 g/mol for the free base) .
  • HPLC : Reverse-phase HPLC with UV detection (λ ~254 nm) assesses purity (>95%) and stability under accelerated degradation conditions .

Advanced Research Questions

Q. How does this compound interact with PDE4 isoforms, and what experimental approaches can elucidate its selectivity?

  • Methodological Answer : This compound is structurally analogous to rolipram, a PDE4 inhibitor. To evaluate isoform selectivity (PDE4A/B/D):

In Vitro Assays : Use recombinant PDE4 isoforms in enzymatic assays with cAMP as a substrate. Measure IC₅₀ values via fluorescence polarization or radioisotopic methods.

cAMP Quantification : Treat U937 cells or primary neurons, then extract cAMP for ELISA or LC-MS/MS analysis. Compare dose-response curves to rolipram (IC₅₀ ~1.1 μM for PDE4A1) .

Molecular Docking : Perform computational modeling to predict binding affinities to PDE4 catalytic domains, focusing on interactions with the cyclopentyloxy and methoxyphenyl groups .

Q. What strategies can resolve discrepancies in PDE4 inhibition data across different experimental models?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like cell type (e.g., U937 vs. HEK293), cAMP detection method, and inhibitor pre-incubation time .
  • Cross-Validate with Isoform-Specific Knockdowns : Use siRNA or CRISPR to silence individual PDE4 isoforms in cellular models, then reassess inhibition potency .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ ranges for PDE4B: 0.17–120 nM) and apply statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Q. How can researchers design in vitro assays to evaluate the compound's effect on cAMP signaling pathways?

  • Methodological Answer :

Cell Line Selection : Use PDE4-expressing models (e.g., U937 monocytes, SH-SY5Y neurons).

Stimulation : Pre-treat cells with forskolin (10 μM) to elevate cAMP levels, then add the compound (0.1–100 μM) for 30–60 minutes.

Detection : Lyse cells and quantify cAMP via ELISA or a luminescent cAMP-Glo assay. Normalize data to vehicle controls and rolipram (positive control) .

Dose-Response Analysis : Fit data to a sigmoidal curve (GraphPad Prism) to calculate EC₅₀ and efficacy relative to maximal cAMP elevation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.